2-(Cyclohex-1-en-1-yl)-1H-indene
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Overview
Description
2-(Cyclohex-1-en-1-yl)-1H-indene is an organic compound that features a cyclohexene ring fused to an indene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohex-1-en-1-yl)-1H-indene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of cyclohexene with indene in the presence of a catalyst can yield the desired compound. The reaction conditions typically include elevated temperatures and the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohex-1-en-1-yl)-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexenone derivatives, while reduction can produce cyclohexane derivatives.
Scientific Research Applications
2-(Cyclohex-1-en-1-yl)-1H-indene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the production of polymers, resins, and other materials with specialized properties.
Mechanism of Action
The mechanism by which 2-(Cyclohex-1-en-1-yl)-1H-indene exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism of action would vary based on the functional groups present and the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: An enone that undergoes similar reactions and is used in organic synthesis.
Indene: The parent compound of 2-(Cyclohex-1-en-1-yl)-1H-indene, used in the synthesis of various organic compounds.
Cyclohexane: A saturated hydrocarbon that serves as a precursor in the synthesis of cyclohexene derivatives.
Uniqueness
This compound is unique due to its fused ring structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
819871-48-2 |
---|---|
Molecular Formula |
C15H16 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-(cyclohexen-1-yl)-1H-indene |
InChI |
InChI=1S/C15H16/c1-2-6-12(7-3-1)15-10-13-8-4-5-9-14(13)11-15/h4-6,8-10H,1-3,7,11H2 |
InChI Key |
LGSFAEXFVKNOSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C2=CC3=CC=CC=C3C2 |
Origin of Product |
United States |
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